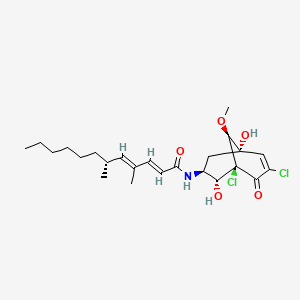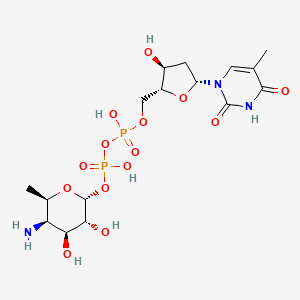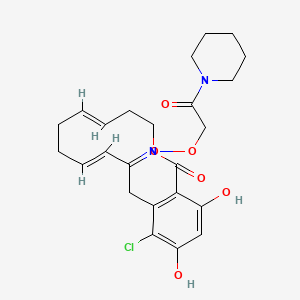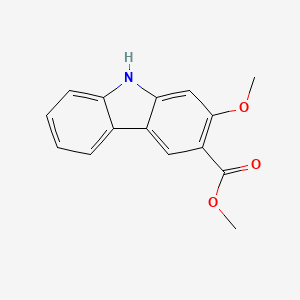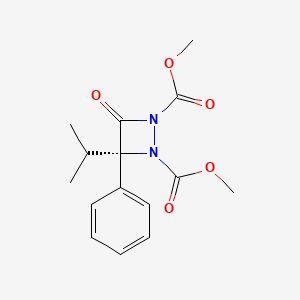
(3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Watermeyer, Chibale, & Caira (2009) discusses the regioselective synthesis and crystal structure analysis of pharmacologically relevant compounds, which could be applicable to understanding the structural characteristics of compounds like (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester. This kind of structural analysis is crucial in scientific research for understanding the physical and chemical properties of new compounds (Watermeyer, Chibale, & Caira, 2009).
Characterization and Reactivity Studies
- Nagarajaiah & Begum (2015) conducted a study on the synthesis and characterization of similar complex compounds, which provides insights into the methods for analyzing and characterizing compounds with intricate structures such as (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester. Their research highlights the importance of using techniques like IR, NMR, and X-ray diffraction for detailed compound analysis (Nagarajaiah & Begum, 2015).
Applications in Photodimerization
- The work of Hasegawa et al. (1985) explores the photodimerization behaviors of certain complex esters in crystalline states, which could provide valuable insights for the potential use of (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester in photochemical applications. Their study emphasizes the significance of molecular arrangement in reactant crystals for understanding photodimerization processes (Hasegawa et al., 1985).
Insight into Supramolecular Aggregation
- Nagarajaiah & Begum (2014) also provide a study on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines. This research could be relevant in understanding how similar compounds like (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester might behave in terms of their conformational features and interaction patterns (Nagarajaiah & Begum, 2014).
Catalysis and Reaction Mechanisms
- Bacchi et al. (2005) discuss the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. Their findings on catalytic reactions and product formations could be applied to understand the catalytic processes involving compounds like (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester (Bacchi et al., 2005).
Polyamide Synthesis
- Hattori & Kinoshita (1979) conducted a study on the syntheses of polyamides containing uracil and adenine. This research can provide insights into the potential application of (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester in polymer science, particularly in the creation of novel polyamides (Hattori & Kinoshita, 1979).
properties
Product Name |
(3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Molecular Formula |
C15H18N2O5 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
dimethyl (3S)-4-oxo-3-phenyl-3-propan-2-yldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-10(2)15(11-8-6-5-7-9-11)12(18)16(13(19)21-3)17(15)14(20)22-4/h5-10H,1-4H3/t15-/m0/s1 |
InChI Key |
XTEUDLFCDXLLCT-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




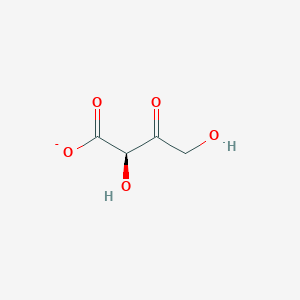

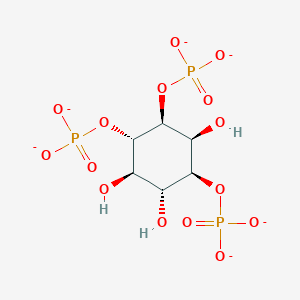

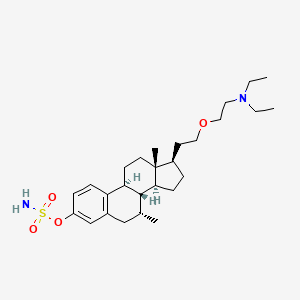
![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)
![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)

